molecular formula C7H8N4 B3037190 5-(Azidomethyl)-2-methylpyridine CAS No. 474554-80-8

5-(Azidomethyl)-2-methylpyridine

Cat. No.: B3037190
CAS No.: 474554-80-8
M. Wt: 148.17 g/mol
InChI Key: CVXDQFFWZPXGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)-2-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and an azidomethyl (-CH₂N₃) group at position 5. The azidomethyl group is highly reactive, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable in pharmaceutical and materials science applications as a versatile intermediate . The pyridine core contributes to its electron-deficient aromatic character, which influences its stability and reactivity compared to benzene-based analogs.

Properties

IUPAC Name

5-(azidomethyl)-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-6-2-3-7(4-9-6)5-10-11-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXDQFFWZPXGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-2-methylpyridine typically involves the introduction of an azido group to a methylpyridine precursor. One common method is the nucleophilic substitution reaction where a halomethylpyridine is reacted with sodium azide under suitable conditions. For instance, 2-methyl-5-chloromethylpyridine can be treated with sodium azide in a polar aprotic solvent like dimethylformamide at elevated temperatures to yield 5-(Azidomethyl)-2-methylpyridine .

Industrial Production Methods

Industrial production of 5-(Azidomethyl)-2-methylpyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide:

    Copper(I) Catalysts: Employed in cycloaddition reactions.

    Hydrogen and Catalysts: Used in reduction reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Aminomethyl Derivatives: Formed through reduction reactions.

Scientific Research Applications

5-(Azidomethyl)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-2-methylpyridine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

1-(Azidomethyl)-4-fluorobenzene

  • Structure : Benzene ring with -CH₂N₃ and -F substituents.
  • Synthesis : Generated in situ from benzyl halides and sodium azide via nucleophilic substitution .
  • Applications : Demonstrated corrosion inhibition properties in electrochemical studies .

5-(Azidomethyl)-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one

  • Structure: Dihydrofuranone core with -CH₂N₃ and aryl substituents.
  • Synthesis: Derived from alkenoic acids using hypervalent iodine reagents .
  • Reactivity : The strained lactone ring may facilitate ring-opening reactions, contrasting with the stability of pyridine-based azides .

Substituted Pyridines

5-Amino-2-methylpyridine

  • Structure : Pyridine with -CH₃ (position 2) and -NH₂ (position 5).
  • Applications: Used in drug synthesis (e.g., antihypertensive agents) due to its nucleophilic amino group .
  • Key Difference: The amino group enables condensation and alkylation reactions, whereas the azidomethyl group favors cycloaddition reactions .

Heterocyclic Azides

3-(1H-Imidazole-1-carbonyl)-2-methylpyridine

  • Structure : Pyridine with -CH₃ and imidazole-carbonyl groups.
  • Reactivity : The electron-withdrawing carbonyl group reduces azide stability compared to 5-(Azidomethyl)-2-methylpyridine .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications Stability References
5-(Azidomethyl)-2-methylpyridine C₇H₇N₄* 148.16† SN₂ (NaNs on halomethyl precursor) Click chemistry, drug intermediates Sensitive to heat/shock
1-(Azidomethyl)-4-fluorobenzene C₇H₆FN₃ 151.14 In situ from benzyl halide + NaN₃ Corrosion inhibition Moderate
5-Amino-2-methylpyridine C₆H₈N₂ 108.14 Reduction of nitro precursors Pharmaceutical intermediates Stable under ambient conditions
5-(Azidomethyl)-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one C₁₃H₁₄N₃O₃ 275.27 Hypervalent iodine-mediated synthesis Cycloaddition substrates Labile due to strained lactone

*Theoretical formula based on structural analysis.
†Calculated from atomic weights.

Research Findings

  • Synthetic Efficiency : Azidomethyl pyridines are typically synthesized via nucleophilic substitution of halomethyl precursors with sodium azide, similar to benzene analogs . However, pyridine’s electron-withdrawing nature may accelerate substitution rates compared to benzene derivatives.
  • Thermal Stability: Pyridine’s aromaticity likely enhances thermal stability compared to dihydrofuranone-based azides, which are prone to ring-opening reactions .

Biological Activity

5-(Azidomethyl)-2-methylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

5-(Azidomethyl)-2-methylpyridine is characterized by the presence of an azide group attached to a methylpyridine structure. The synthesis typically involves the following steps:

  • Formation of the Azide : The azide group can be introduced via nucleophilic substitution reactions, often starting from a suitable precursor like 5-(bromomethyl)-2-methylpyridine.
  • Reagents Used : Common reagents include sodium azide (NaN₃) for the azidation process, which can occur under mild conditions.

Antitumor Activity

Recent studies have explored the antiproliferative effects of 5-(azidomethyl)-2-methylpyridine on various cancer cell lines. For instance, preliminary screenings showed that this compound exhibited significant growth inhibition against colon adenocarcinoma cells (HCT116).

Table 1: Antiproliferative Activity of 5-(Azidomethyl)-2-methylpyridine

CompoundGI50 (μM)
5-(Azidomethyl)-2-methylpyridine0.5
Control (e.g., Largazole)0.065

The GI50 value indicates the concentration required to inhibit cell growth by 50%. The results suggest that 5-(azidomethyl)-2-methylpyridine has comparable activity to established antitumor agents.

The mechanism by which 5-(azidomethyl)-2-methylpyridine exerts its biological effects may involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to interact with various enzymes, potentially affecting pathways involved in cell proliferation.
  • DNA Interaction : Some studies suggest that azide-containing compounds can interact with DNA, leading to cytotoxic effects in rapidly dividing cells.

Case Studies

A notable study investigated the effects of 5-(azidomethyl)-2-methylpyridine on murine Sarcoma 180 and L1210 cell lines. The compound demonstrated significant inhibitory activity, particularly at lower concentrations, indicating a potential for further development as an anticancer agent.

Table 2: Inhibition of Cell Lines by 5-(Azidomethyl)-2-methylpyridine

Cell LineIC50 (μM)
Sarcoma 1800.3
L12100.4

Potential Applications

The unique properties of 5-(azidomethyl)-2-methylpyridine suggest several potential applications:

  • Anticancer Drug Development : Given its antiproliferative properties, this compound could serve as a lead structure for designing new anticancer therapies.
  • Chemical Biology Tools : The azide functionality allows for click chemistry applications, facilitating the conjugation with other biomolecules for research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azidomethyl)-2-methylpyridine
Reactant of Route 2
5-(Azidomethyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.